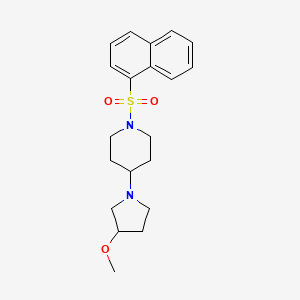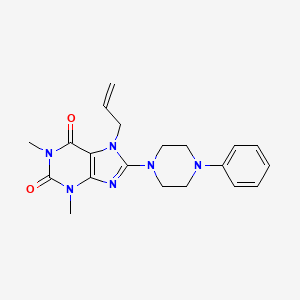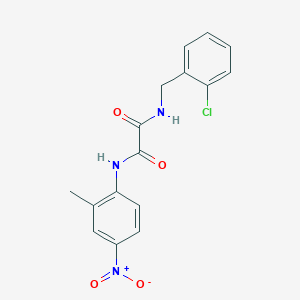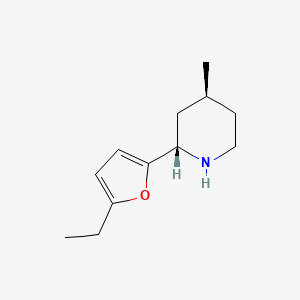
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of "4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine" is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of related piperidine analogues with high affinity for the dopamine transporter is discussed in one of the papers . The synthesis involves the introduction of various substituents to the piperidine ring, which can significantly affect the binding affinity to biological targets. The methodologies used in these syntheses could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. The crystal structure determination of a polysubstituted piperidone, which is structurally related to the compound of interest, provides insights into the possible conformational aspects and intermolecular interactions that could be present in "this compound" . The presence of intra and intermolecular interactions, such as C—H···O and C—H···π, could be indicative of the stability and solid-state packing of the compound.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be influenced by the nature of the substituents attached to the nitrogen atom and elsewhere on the ring. For example, the presence of a methoxy group could potentially participate in reactions as a leaving group or through coordination with metal centers, as seen in the synthesis of cyclometalated iridium(III) complexes . The sulfonyl group could also play a role in the reactivity, possibly acting as an electrophile in certain chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are largely determined by their molecular structure. The presence of a methoxypyrrolidinyl group and a naphthalen-1-ylsulfonyl group in the compound of interest suggests that it may have unique electronic and steric characteristics that could affect its solubility, boiling point, and stability. The phosphorescence properties of related iridium(III) complexes suggest that the compound may also exhibit interesting photophysical properties . Additionally, the affinity of similar compounds for the dopamine transporter indicates that the compound may have significant biological activity, which could be explored in further pharmacological studies .
Aplicaciones Científicas De Investigación
Receptor Affinity and Selectivity
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine and its derivatives have been extensively studied for their affinity and selectivity towards sigma receptors, revealing their potential as tools for PET experiments and in tumor research and therapy. Specifically, derivatives have shown potent ligand activity at sigma(1) receptors with significant selectivity profiles, providing a promising avenue for the development of receptor-targeted diagnostics and therapeutics. The study conducted by Berardi et al. (2005) highlighted the antiproliferative activity of these compounds in rat C6 glioma cells, underscoring their potential utility in addressing sigma(1) receptor-mediated pathologies, particularly in oncology (Berardi et al., 2005).
Bone Formation and Osteoporosis Treatment
Another notable application is in the field of bone health, where certain derivatives have been identified as potent antagonists of the alpha(v)beta(3) receptor, suggesting a role in the prevention and treatment of osteoporosis. Hutchinson et al. (2003) discovered a compound exhibiting excellent in vitro profiles and significant efficacy in in vivo models of bone turnover, indicating its potential for clinical development as a novel therapeutic for osteoporosis (Hutchinson et al., 2003).
Serotonin Uptake Inhibition
Research into the serotonin uptake inhibitory properties of this compound derivatives, such as SL 81.0385, has shown potent and selective inhibition of serotonin uptake, demonstrating potential applications in the treatment of disorders such as depression, obesity, and alcoholism. These compounds have been found to inhibit serotonin uptake in vitro and in vivo, with a high degree of selectivity over other neurotransmitter systems, which could lead to new treatments for serotonin-related disorders (Scatton et al., 1988).
5-HT6 Receptor Antagonism
The exploration of N-arylsulfonylindole derivatives has unveiled a series of compounds with moderate to high binding affinities to the 5-HT6 receptor, positioning them as potential modulators for conditions associated with this receptor. Such compounds have been shown to exhibit antagonist profiles in functional assays, highlighting their relevance in neurological research and therapy development (Vera et al., 2016).
Oral Bioavailability Enhancement
In pharmaceutical development, enhancing the oral bioavailability of drug candidates is crucial. Studies on novel piperidine renin inhibitors have explored various formulation approaches to improve their oral bioavailability in animal models. These studies address the challenges associated with the physicochemical properties of such compounds, such as solubility and lipophilicity, providing valuable insights into formulation strategies that could be applied more broadly in drug development processes (Bittner et al., 2002).
Propiedades
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-25-18-11-12-21(15-18)17-9-13-22(14-10-17)26(23,24)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,17-18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZLMXGFPKIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)



![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

